L-5-羟色氨酸二水合物

描述

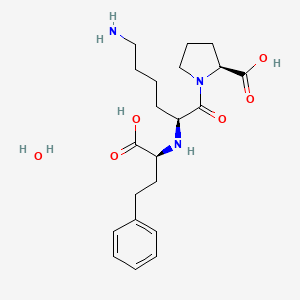

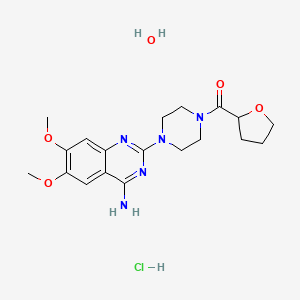

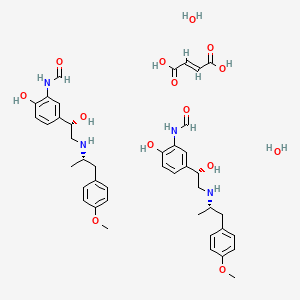

L-5-Hydroxytryptophan dihydrate, also known as L-5-HTP, is a molecular biology grade compound with the formula C11H12N2O3•2H2O and a molecular weight of 256.26 g/mol . It is a human metabolite, a plant metabolite, and a mouse metabolite . It is produced from tryptophan by tryptophan hydroxylase .

Synthesis Analysis

L-5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2). Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) . The highly enzymatic activity of mutant V231A/K382G was obtained from screening 12,000 mutant strains of tryptophan synthase .Molecular Structure Analysis

The molecular structure of L-5-Hydroxytryptophan dihydrate is represented by the formula C11H12N2O3•2H2O .Chemical Reactions Analysis

Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine). 5-HTP plays a major role both in neurologic and metabolic diseases and its synthesis from tryptophan represents the limiting step in serotonin and melatonin biosynthesis .Physical and Chemical Properties Analysis

L-5-Hydroxytryptophan dihydrate is a solid substance that should be stored at 4°C and protected from light .科学研究应用

酶促合成效率: 通过对大肠杆菌色氨酸合成酶进行定向进化策略,提高了 L-5-羟色氨酸合成的效率,显示出酶活性的显著提高 (徐等人,2021 年).

微生物生产: 通过在大肠杆菌中进行蛋白质和代谢工程,实现了 L-5-羟色氨酸的高效微生物生产,展示了其大规模生产的潜力 (林等人,2014 年).

神经系统疾病中的治疗用途: L-5-羟色氨酸已被用于治疗各种肌阵挛综合征,显示出不同的结果,具体取决于肌阵挛的类型 (格罗登等人,1976 年).

蛋白质-蛋白质相互作用和折叠研究: 5-羟色氨酸已被用作蛋白质结构、相互作用和动力学研究中的探针 (科雷亚和法拉赫,2005 年).

各种疾病的血清素前体: 作为血清素的前体,L-5-羟色氨酸已有效用于治疗抑郁症、纤维肌痛、暴饮暴食、慢性头痛和失眠 (伯德索尔,1998 年).

生理和毒理学方面: L-5-羟色氨酸的生理作用、临床研究、生物合成和潜在毒性已得到广泛综述 (马菲,2020 年).

改进的生产方法: L-5-羟色氨酸的微生物合成已取得进展,展示了其生产模式和最新进展 (刘等人,2021 年).

检测和分析技术: 已开发出用于测定 L-5-羟色氨酸的新型电化学传感器,具有高灵敏度和选择性 (陈等人,2017 年).

睡眠障碍治疗: L-5-羟色氨酸已显示出治疗儿童夜惊的功效,表明对觉醒水平的调节 (布鲁尼等人,2004 年).

神经递质合成研究: 研究重点是各种组织中从 L-5-羟色氨酸合成神经递质,如血清素 (韦伯和堀田,1965 年).

作用机制

The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen . In the gut, 5-HT is also transported into surrounding enterocytes through SERT and may then be degraded into 5-hydroxyindole acetaldehyde (5-HIAL) by monoamine oxidase (MAO); 5-HIAL is, then, further transformed into 5-hydroxyindoleacetic acid (5-HIAA), which is finally excreted in urine .

安全和危害

未来方向

In the future, the production of L-5-Hydroxytryptophan dihydrate could be improved through metabolic engineering. For instance, a study was able to produce 8.58 g/L 5-HTP in a 5-L bioreactor with a yield of 0.095 g/g glucose and a maximum real-time productivity of 0.48 g/L/h, the highest values reported by microbial fermentation .

属性

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.2H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);2*1H2/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXNMGORJHHUIM-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501349024 | |

| Record name | 5-Hydroxy-L-tryptophan dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145224-90-4 | |

| Record name | 5-Hydroxy-L-tryptophan dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,6,7-Tetrahydropyrano[3,4-D]imidazole](/img/structure/B8022504.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide;hydrate](/img/structure/B8022514.png)

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B8022519.png)

![3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole](/img/structure/B8022555.png)

![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B8022572.png)